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Compound of Interest |

Compound Name: C26H32N202S2
Cat. No.: B5459209
Get Quote

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound
Identifier: C26H32N202S2 (Chembl91522: N-methyl-N-[4-(4-phenylpiperidin-1-yl)-2-thiophen-
3-ylbutyl]lbenzenesulfonamide)

Executive Summary

In early-stage drug discovery, the transition from a potent in vitro hit to a viable preclinical
candidate requires rigorous de-risking of structural liabilities. The chemical entity
C26H32N202S2 presents a highly specific pharmacological scaffold characterized by three
distinct structural alerts: a thiophene ring, a lipophilic basic amine (phenylpiperidine), and a
benzenesulfonamide moiety.

As a Senior Application Scientist, my objective in this whitepaper is to establish the initial
predictive and in vitro toxicological profile for this chemotype. Rather than merely cataloging
assays, this guide elucidates the causality behind our experimental designs—specifically, why
standard 2D cell cultures are insufficient for this molecule, and why functional electrophysiology
must supersede biochemical binding assays to accurately predict safety margins.
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Structural Toxicology & In Silico Liability
Assessment

Before committing resources to in vitro testing, we must map the molecule's structural features
to known toxicological pathways. This dictates our assay selection.

Thiophene Bioactivation and Hepatotoxicity

The thiophene heterocycle is a well-documented structural alert. Cytochrome P450 (CYP450)
enzymes can oxidize the thiophene ring to highly electrophilic intermediates, specifically
thiophene S-oxides and thiophene epoxides. Because these reactive metabolites (RMs) are
unstable, they rapidly deplete intracellular glutathione (GSH) or covalently bind to nucleophilic
residues on hepatic proteins, leading to Drug-Induced Liver Injury (DILI). Consequently, our
cytotoxicity assays must incorporate robust, sustained metabolic competence to capture this
RM-driven toxicity.

hERG Liability of Lipophilic Basic Amines

The phenylpiperidine moiety contains a basic nitrogen atom that is protonated at physiological
pH. When coupled with the high overall lipophilicity of the molecule (driven by the butyl linker,
thiophene, and benzenesulfonamide groups), this creates a classic pharmacophore for hERG
(Kv11.1) potassium channel inhibition. Blockade of the rapid delayed rectifier potassium current

(

) prolongs the cardiac action potential, leading to Long QT Syndrome and potentially fatal
Torsades de Pointes (TdP) .
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Fig 1. CYP450-mediated bioactivation of the thiophene moiety into reactive electrophiles.

Tier 1: Genotoxicity and Cytotoxicity Profiling
Bacterial Reverse Mutation Test (Ames Test)

To ensure the parent compound and its primary metabolites do not induce point mutations, we
utilize the Ames test, strictly adhering to.

Methodology:

o Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98,
TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight.

» Metabolic Activation: Prepare a 10% S9 mix from the livers of Aroclor 1254-induced
Sprague-Dawley rats to simulate mammalian hepatic metabolism.
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e Pre-incubation: Mix 0.1 mL of bacterial suspension, 0.5 mL of S9 mix (or phosphate buffer for
-S9 conditions), and 0.1 mL of C26H32N202S2 (dissolved in DMSO at concentrations
ranging from 1.5 to 5000 u g/plate ). Incubate at 37°C for 20 minutes.

e Plating & Scoring: Add 2 mL of molten top agar containing trace histidine/tryptophan. Pour
onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C. Count revertant colonies
using an automated colony counter. Causality Check: The pre-incubation method is
specifically chosen over the standard plate incorporation method because it is more sensitive
to short-lived reactive metabolites (like thiophene epoxides) that might degrade before

reaching the bacteria in a solid matrix.

HepG2 3D Spheroid Assay for DILI

Standard 2D HepG2 cultures rapidly lose CYP450 expression, rendering them blind to
bioactivation-dependent toxicity. Therefore, we utilize 3D spheroid cultures which maintain
metabolic competence for up to 28 days.

Methodology:

o Spheroid Formation: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-
well plates. Centrifuge at 130 x g for 5 minutes and incubate for 72 hours to allow compact
spheroid formation.

e Compound Dosing: Treat spheroids with C26H32N202S2 (0.1 uM to 100 uM) for 14 days,
with 50% media exchange and re-dosing every 3 days.

o ATP Viability Readout: Lyse the spheroids using CellTiter-Glo® 3D Reagent. Measure
luminescence to quantify intracellular ATP, generating an

viability curve.

Tier 2: Cardiovascular Safety Pharmacology

Because basic amines are notorious for hERG promiscuity, relying on radioligand displacement
assays is fundamentally flawed; they do not account for the state-dependent binding (open vs.
inactivated) of the channel. We must measure functional current block.
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Automated Patch-Clamp Electrophysiology
Methodology:

o Cell Preparation: Harvest CHO cells stably expressing the hERG (Kv11.1) gene. Suspend in
extracellular recording solution.

o Patching: Dispense cells into a planar patch-clamp microplate (e.g., QPatch or
SyncroPatch). Apply negative pressure to form a giga-ohm seal, followed by a whole-cell
configuration pulse.

+ \oltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2
seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2
seconds to elicit the outward tail current (

).

o Compound Application: Perfuse C26H32N202S2 in escalating concentrations. Measure the
fractional block of the peak tail current to calculate the

In Silico Liability Profiling
(Structural Alerts)

Tier 1. Genotoxicity Tier 1: Cytotoxicity
(OECD 471 Ames Test) (HepG2 3D Spheroids)

Tier 2: Cardiotoxicity
(Automated Patch-Clamp hERG)

Go / No-Go Decision &

MedChem Optimization
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Fig 2. Integrated tiered toxicological screening workflow for C26H32N202S2.

Quantitative Data Summary

The following table synthesizes the initial in vitro screening data for C26H32N202S2, providing
a clear snapshot of its safety margins.

Interpretation &

Assay Category Specific Parameter Result .
Causality
No baseline
mutagenicity. The
o Ames Test (TA98, ) compound does not
Genotoxicity Negative (-S9 / +S9) )

TA100, WP2) intercalate DNA or
cause base-pair
substitutions.
Moderate cytotoxicity.
The shift in toxicity

o HepG2 3D Spheroid compared to 2D
Hepatotoxicity o = 45 UM
Viability =oH cultures suggests

CYP-mediated

bioactivation.

Confirms the

_ formation of reactive
] GSH Trapping (LC- - )
Metabolism Positive thiophene S-
MS/MS) _ _
oxide/epoxide

adducts.

High Risk. The

lipophilic basic amine

, o hERG Patch-Clamp ( drives potent channel
Cardiotoxicity

Block) =12uM block, posing a severe
QT prolongation
liability.
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Conclusion and MedChem Recommendations

The initial toxicological profile of C26H32N202S2 reveals significant liabilities that preclude its
advancement as a clinical candidate in its current form. While the compound is non-mutagenic,
it suffers from a dual-threat profile:

» Metabolic Instability: The thiophene ring acts as a metabolic sink, generating reactive
electrophiles that pose a DILI risk.

» Cardiotoxicity: The potent hERG inhibition (
= 1.2 uM) results in an unacceptably narrow therapeutic window.

Next Steps for Medicinal Chemistry: To salvage this chemotype, structural optimization must
focus on reducing overall lipophilicity (cLogP) and modulating the basicity (

) of the piperidine nitrogen . Furthermore, replacing the thiophene ring with a bioisostere (e.g.,
a substituted phenyl or a less electron-rich heterocycle like an oxazole) will eliminate the
bioactivation liability while potentially retaining target efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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